2-Amino-4-methylbenzamide
Overview
Description
2-Amino-4-methylbenzamide is a chemical compound that is structurally related to a variety of benzamide derivatives. These derivatives are often studied for their potential applications in medicinal chemistry, materials science, and as fluorescence labels for carbohydrates. Although the provided papers do not directly discuss 2-Amino-4-methylbenzamide, they do provide insights into the chemistry of related benzamide compounds, which can be extrapolated to understand the properties and reactivity of 2-Amino-4-methylbenzamide.
Synthesis Analysis
The synthesis of benzamide derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation reactions, chlorination, and further condensation with diamine . Similarly, novel aromatic polyimides were synthesized from diamines, including 4-aminobenzamide derivatives, by polymerization with various anhydrides . These methods could potentially be adapted for the synthesis of 2-Amino-4-methylbenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the structures of N-unsubstituted 2-aminobenzamides were characterized using 1H-NMR, UV-Vis, FT-IR, FT-Raman, and XRD, complemented with DFT calculations . These techniques can reveal details such as intramolecular hydrogen bonding and the preferred conformations of the molecules. Such analyses are crucial for understanding the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide was studied, showing selective toxicity for hypoxic cells due to enzymatic reduction of nitro groups to amines or hydroxylamines . This type of reactivity is significant for the development of bioreductive drugs. Similarly, the coordination behavior of 2-aminobenzamide with Ni(II) ions was investigated, leading to the formation of complexes with potential bioactive properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely. For instance, the synthesized polyimides from 4-aminobenzamide derivatives exhibited solubility in organic solvents and high thermal stability . The crystal structure analysis of benzamide derivatives can provide insights into their intermolecular interactions, which are important for understanding their solubility, melting points, and other physical properties . Additionally, the fluorescence labeling of carbohydrates with 2-aminobenzamide (2AB) indicates the utility of benzamide derivatives in analytical chemistry .
Scientific Research Applications
Thermal Stability Studies
Research on related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has focused on their thermal stability. Studies have used dynamic DSC curves to obtain data like activation energy, initial decomposition temperature, and heat release for thermal decomposition, predicting thermal stability parameters like TMRad and SADT (Cong & Cheng, 2021).
Anticonvulsant Activity
A series of 4-aminobenzamides, including variants of 2-Amino-4-methylbenzamide, have been synthesized and evaluated for their anticonvulsant effects. These compounds were tested against seizures in mice, showing varying degrees of efficacy and potency, contributing to the understanding of anticonvulsant drug development (Clark et al., 1984).
Environmental Applications
Studies have also focused on environmental applications, such as the removal of Ni(II) from aqueous solutions using compounds derived from 2-Amino-4-methylbenzamide. These compounds, impregnated into matrices like hydrous zirconium oxide, have shown high removal efficiency, demonstrating potential for water treatment and environmental remediation (Rahman & Nasir, 2019).
Antimicrobial Studies
Mannich bases incorporating pharmacophores like 2-methylbenzamide have been synthesized and studied for their antimicrobial action. These compounds have shown potential against various pathogens, contributing to the search for new antimicrobial agents (Joshi, Manikpuri, & Khare, 2009).
Cancer Treatment Research
In cancer research, compounds like 2-Amino-4-methylbenzamide have been used to develop novel inhibitors targeting specific proteins involved in cancer progression. For instance, the development of kinesin spindle protein inhibitors, which can induce cellular death in cancer cells, has utilized similar compounds (Theoclitou et al., 2011).
Material Science
In material science, the synthesis of novel aromatic polyimides using compounds like 2-Amino-4-methylbenzamide has been explored. These polyimides have potential applications in various fields due to their solubility and thermal stability (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKZVAPXHIWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384257 | |
Record name | 2-amino-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylbenzamide | |
CAS RN |
39549-79-6 | |
Record name | 2-amino-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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